molecular formula C14H14B2O4 B12576206 [Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid CAS No. 195063-90-2

[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid

Cat. No.: B12576206
CAS No.: 195063-90-2
M. Wt: 267.9 g/mol
InChI Key: PKYHHJFJJKWAPA-UHFFFAOYSA-N
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Description

[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid is an organic compound with the molecular formula C14H14B2O4. It is a diboronic acid derivative, characterized by the presence of two boronic acid groups attached to a phenylene ring, which is further connected by an ethene bridge. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid typically involves the coupling of boronic acid derivatives with appropriate phenylene and ethene precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between boronic acids and halogenated aromatic compounds. The reaction conditions often include the use of bases such as potassium carbonate in an aqueous or organic solvent medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid involves its interaction with molecular targets through the boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in enzyme inhibition studies. The ethene bridge and phenylene ring provide structural stability and facilitate interactions with various biological and chemical targets .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with a single boronic acid group attached to a phenyl ring.

    Biphenyl-4,4’-diboronic acid: Contains two boronic acid groups attached to a biphenyl structure.

    Vinylboronic acid: Features a boronic acid group attached to a vinyl group

Uniqueness

[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid is unique due to its ethene bridge, which provides additional reactivity and structural diversity compared to simpler boronic acids. This structural feature allows for more complex interactions and applications in various fields of research and industry .

Properties

CAS No.

195063-90-2

Molecular Formula

C14H14B2O4

Molecular Weight

267.9 g/mol

IUPAC Name

[4-[2-(4-boronophenyl)ethenyl]phenyl]boronic acid

InChI

InChI=1S/C14H14B2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10,17-20H

InChI Key

PKYHHJFJJKWAPA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)B(O)O)(O)O

Origin of Product

United States

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